molecular formula C24H30N2O4 B12090276 Ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-6-phenylpyridine-3-carboxylate

Ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-6-phenylpyridine-3-carboxylate

Cat. No.: B12090276
M. Wt: 410.5 g/mol
InChI Key: FERUZEZWDCFNDE-UHFFFAOYSA-N
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Description

Ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-6-phenylpyridine-3-carboxylate is a heterocyclic compound featuring a pyridine core substituted with a phenyl group at position 6 and a piperidine ring at position 2. The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common strategy to enhance stability during synthetic processes. The ethyl ester at position 3 contributes to its lipophilicity, which may influence bioavailability and metabolic stability.

Properties

Molecular Formula

C24H30N2O4

Molecular Weight

410.5 g/mol

IUPAC Name

ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-6-phenylpyridine-3-carboxylate

InChI

InChI=1S/C24H30N2O4/c1-5-29-22(27)19-11-12-20(17-9-7-6-8-10-17)25-21(19)18-13-15-26(16-14-18)23(28)30-24(2,3)4/h6-12,18H,5,13-16H2,1-4H3

InChI Key

FERUZEZWDCFNDE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C2=CC=CC=C2)C3CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-6-phenylpyridine-3-carboxylate typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-6-phenylpyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

Ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-6-phenylpyridine-3-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-6-phenylpyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Table 1: Key Structural Features and Properties of Analogs
Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Notable Properties/Applications
Ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-6-phenylpyridine-3-carboxylate (Target) Pyridine Boc-protected piperidine, phenyl, ethyl ester ~415.5 (estimated) Potential CNS activity, synthetic intermediate
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (, Compound 7) Piperidine Methoxyimino, ethoxycarbonylpropyl, ethyl ester 301.18 Diastereomeric mixture (1:1.5 ratio), intermediate in naphthyridine synthesis
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (, Isomers 1-1 and 1-2) Naphthyridine Oxo group, ethyl ester 227.14 Hydrogenation product, two isomers with distinct NMR profiles
Goxalapladib () 1,8-Naphthyridine Trifluoromethylbiphenyl, difluorophenyl, methoxyethyl 718.80 Atherosclerosis treatment, fluorinated groups enhance metabolic stability
Ethyl 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylate () Pyridazine Methylpyridazine, ethyl ester 249.29 Pyridazine core, potential kinase inhibitor
Ethyl 1-(4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-3-carboxylate () Pyrimidine Trifluoromethyl, pyrazole, ethyl ester ~445.4 (estimated) Fluorinated pyrimidine, likely antiviral or anticancer agent
Key Observations:

Core Heterocycles : The target compound’s pyridine core differs from naphthyridine (), pyridazine (), and pyrimidine (). Pyridine derivatives are often utilized for their electron-deficient aromatic systems, facilitating π-π stacking in drug-receptor interactions.

Fluorinated groups in Goxalapladib () and ’s pyrimidine derivative improve metabolic stability and lipophilicity, whereas the target compound lacks halogenation.

Synthetic Routes: The target compound likely involves multi-step synthesis, including Boc protection and esterification. In contrast, ’s naphthyridine derivatives are synthesized via hydroxylamine condensation followed by hydrogenation, yielding diastereomers with distinct NMR profiles . Fluorinated analogs () require specialized reagents (e.g., trifluoromethylation agents), increasing synthetic complexity compared to the non-halogenated target compound.

Physicochemical and Spectroscopic Comparisons

  • Solubility : The ethyl ester in the target compound and analogs () imparts moderate lipophilicity, but fluorination in and further reduces aqueous solubility.
  • NMR Profiles :
    • The target compound’s piperidine and phenyl protons would resonate near δ 1.2–1.3 (Boc methyl), δ 4.1–4.2 (ester CH2), and δ 7.2–8.5 (pyridine/aromatic protons), similar to ’s compounds .
    • Diastereomers in exhibit split signals (e.g., δ 1.25 and 1.26 for ethyl ester CH3), highlighting the importance of stereochemical analysis .

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